An In-depth Technical Guide to 2-Bromoquinoline: Chemical Properties and Structure
An In-depth Technical Guide to 2-Bromoquinoline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoquinoline is a halogenated heterocyclic aromatic compound that serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique electronic properties and reactivity make it a valuable precursor for the synthesis of a wide range of functionalized quinoline derivatives. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies of 2-Bromoquinoline, with a special focus on its applications in drug discovery and development.
Chemical and Physical Properties
2-Bromoquinoline is a white to light yellow crystalline solid at room temperature.[1][2] It is soluble in methanol and other organic solvents.[3] The key physicochemical properties of 2-Bromoquinoline are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆BrN | [3][4] |
| Molecular Weight | 208.05 g/mol | [3][4] |
| Melting Point | 48-49 °C | [3] |
| Boiling Point | 115 °C at 0.3 mmHg | [3][4] |
| Density | 1.564 g/cm³ | [3] |
| Appearance | White to light yellow crystalline powder | [5] |
| Solubility | Soluble in Methanol | [3] |
| pKa | 0.58 ± 0.40 (Predicted) | [3] |
| λmax | 319 nm (in EtOH) | [4] |
| CAS Number | 2005-43-8 | [3] |
Molecular Structure
The structure of 2-Bromoquinoline consists of a quinoline ring system with a bromine atom substituted at the 2-position. The quinoline core is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.
| Identifier | Value | Reference(s) |
| IUPAC Name | 2-bromoquinoline | [6] |
| SMILES | C1=CC=C2C(=C1)C=CC(=N2)Br | [6] |
| InChI | InChI=1S/C9H6BrN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H | [6] |
| InChIKey | QKJAZPHKNWSXDF-UHFFFAOYSA-N | [6] |
Spectroscopic Data
The structural characterization of 2-Bromoquinoline is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Bromoquinoline in CDCl₃ typically shows signals in the aromatic region. A representative set of reported chemical shifts is: δ 7.51 (1H, d, J = 8.4 Hz), 7.51-8.20 (4H, m), 7.98 (1H, d, J = 8.4 Hz).[4][7]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Based on general knowledge of quinoline systems and substituent effects, the approximate chemical shifts for the carbon atoms in 2-Bromoquinoline can be predicted, though specific experimental data with assignments was not found in the initial search. Aromatic carbons typically resonate in the range of 120-150 ppm. The carbon atom bearing the bromine (C2) would be expected to be significantly shifted.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Bromoquinoline exhibits characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected vibrational modes include C-H stretching of the aromatic rings, C=C and C=N stretching vibrations of the quinoline core, and the C-Br stretching frequency.[6]
Mass Spectrometry
The mass spectrum of 2-Bromoquinoline is characterized by the presence of a molecular ion peak and distinct isotopic patterns due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity at m/z 207 and 209. The fragmentation pattern would involve the loss of the bromine atom and fragmentation of the quinoline ring.
Experimental Protocols
Synthesis of 2-Bromoquinoline
Several synthetic routes to 2-Bromoquinoline have been reported. Two common methods are detailed below.
Method 1: From Quinaldic Acid
This method involves the decarboxylative bromination of quinaldic acid.[7][8]
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Materials: Quinaldic acid, sodium carbonate, sodium bromide, tert-butyl hypochlorite, dichloromethane.
-
Procedure:
-
In a Schlenk flask, combine quinaldic acid, sodium carbonate, sodium bromide, and tert-butyl hypochlorite in dichloromethane.[8]
-
Heat the reaction mixture in an oil bath at 60 °C for 20 hours.[8]
-
After the reaction is complete, remove the solvent under reduced pressure.[8]
-
Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford 2-bromoquinoline.[8]
-
Method 2: From 1-methylquinolin-2(1H)-one
This procedure utilizes a brominating agent to convert the quinolone to 2-bromoquinoline.[4][7]
-
Materials: 1-methylquinolin-2(1H)-one, triphenylphosphine, dibromoisocyanuric acid, dichloromethane, triethylamine, hexane, ethyl acetate.
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, sequentially add triphenylphosphine and dibromoisocyanuric acid.[4][7]
-
Heat the mixture to 115 °C and maintain this temperature for 10 minutes.[4][7]
-
Add 1-methylquinolin-2(1H)-one to the reaction system and increase the temperature to 160-170 °C for 16 hours.[4][7]
-
After completion, dissolve the reaction mixture in dichloromethane and neutralize with triethylamine.[4][7]
-
Purify the product by silica gel column chromatography with a hexane-ethyl acetate (6:1, v/v) eluent to obtain 2-bromoquinoline.[4][7]
-
Typical Reactions of 2-Bromoquinoline
2-Bromoquinoline is a key intermediate in various cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules for drug discovery.
Suzuki-Miyaura Cross-Coupling Reaction
This palladium-catalyzed reaction forms a new carbon-carbon bond between 2-bromoquinoline and an organoboron compound.
-
General Protocol:
-
To a reaction vessel, add 2-bromoquinoline, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Add a suitable solvent system (e.g., dioxane/water, toluene, or DMF).
-
Degas the mixture and heat under an inert atmosphere until the starting material is consumed (monitored by TLC or GC).
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the product by column chromatography.
-
Applications in Drug Development
The quinoline scaffold is a privileged structure in medicinal chemistry, and 2-bromoquinoline serves as a crucial starting material for the synthesis of various biologically active compounds.[1] Quinoline derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antimalarial, and anticancer properties.[5]
Anticancer Activity and Mechanism of Action
Derivatives of bromoquinolines have shown promise as anticancer agents.[9] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and the inhibition of key enzymes involved in cell proliferation, such as topoisomerases.
Induction of Apoptosis
Quinoline derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, a family of proteases that execute the apoptotic process.
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Caption: Apoptosis signaling pathway induced by 2-Bromoquinoline derivatives.
Topoisomerase Inhibition
Topoisomerases are enzymes that regulate the topology of DNA and are crucial for DNA replication and transcription. Inhibition of these enzymes can lead to DNA damage and cell death in rapidly dividing cancer cells. Certain bromoquinoline derivatives have been identified as inhibitors of topoisomerase I.[9]
Mandatory Visualizations
Synthesis Workflow of 2-Bromoquinoline from Quinaldic Acid
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Caption: Experimental workflow for the synthesis of 2-Bromoquinoline.
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinolino[3,4-b]quinoxalines and pyridazino[4,3-c]quinoline derivatives: Synthesis, inhibition of topoisomerase IIα, G-quadruplex binding and cytotoxic properties [research.unipd.it]
- 3. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3- f]quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
